[(4-Chloronaphthyl)sulfonyl](1-ethyl-2-hydroxyethyl)amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[(4-Chloronaphthyl)sulfonyl](1-ethyl-2-hydroxyethyl)amine is an organic compound with a complex structure that includes a naphthalene ring, a sulfonamide group, and a chlorinated side chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(4-Chloronaphthyl)sulfonyl](1-ethyl-2-hydroxyethyl)amine typically involves multiple steps, starting with the chlorination of naphthalene to introduce the chlorine atom This is followed by sulfonation to attach the sulfonamide group
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Catalysts and solvents are carefully selected to ensure efficient reactions and minimal by-products.
Chemical Reactions Analysis
Types of Reactions
[(4-Chloronaphthyl)sulfonyl](1-ethyl-2-hydroxyethyl)amine can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.
Reduction: The sulfonamide group can be reduced to an amine.
Substitution: The chlorine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium cyanide (KCN) can be used for substitution reactions.
Major Products
Oxidation: Formation of 4-chloro-N-[1-(carboxymethyl)propyl]-1-naphthalenesulfonamide.
Reduction: Formation of 4-chloro-N-[1-(hydroxymethyl)propyl]-1-naphthalenamine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
[(4-Chloronaphthyl)sulfonyl](1-ethyl-2-hydroxyethyl)amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a precursor for active pharmaceutical ingredients.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of [(4-Chloronaphthyl)sulfonyl](1-ethyl-2-hydroxyethyl)amine involves its interaction with specific molecular targets. The sulfonamide group can interact with enzymes and proteins, potentially inhibiting their activity. The hydroxymethyl group may enhance the compound’s solubility and bioavailability, allowing it to reach its targets more effectively.
Comparison with Similar Compounds
Similar Compounds
- 4-chloro-N-[1-(hydroxymethyl)propyl]benzenesulfonamide
- 4-chloro-N-[1-(hydroxymethyl)propyl]toluenesulfonamide
Uniqueness
[(4-Chloronaphthyl)sulfonyl](1-ethyl-2-hydroxyethyl)amine is unique due to the presence of the naphthalene ring, which imparts distinct chemical properties compared to its benzene and toluene analogs. The naphthalene ring can enhance the compound’s stability and reactivity, making it more suitable for specific applications in research and industry.
Properties
CAS No. |
1206105-12-5 |
---|---|
Molecular Formula |
C14H16ClNO3S |
Molecular Weight |
313.8g/mol |
IUPAC Name |
4-chloro-N-(1-hydroxybutan-2-yl)naphthalene-1-sulfonamide |
InChI |
InChI=1S/C14H16ClNO3S/c1-2-10(9-17)16-20(18,19)14-8-7-13(15)11-5-3-4-6-12(11)14/h3-8,10,16-17H,2,9H2,1H3 |
InChI Key |
SFZFYLBDGPQWMS-UHFFFAOYSA-N |
SMILES |
CCC(CO)NS(=O)(=O)C1=CC=C(C2=CC=CC=C21)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.